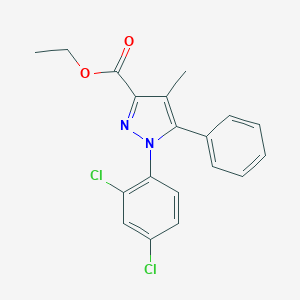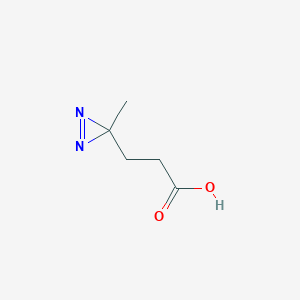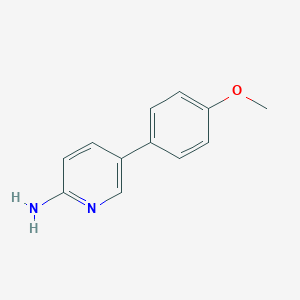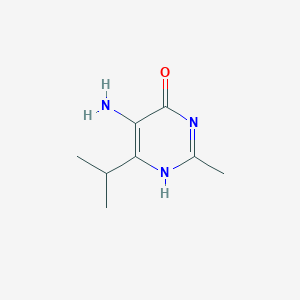
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has attracted significant attention in scientific research applications due to its potential as an anti-cancer agent. It has been synthesized through various methods and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to divide and grow, leading to their death. Furthermore, the inhibition of DHFR has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. Furthermore, it has been shown to protect against neurodegenerative diseases by inhibiting DHFR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one in lab experiments is its high yield and purity through the synthesis method. Furthermore, it has been extensively studied for its anti-cancer properties, making it a promising candidate for further research. However, one of the limitations is that it may have off-target effects, leading to potential toxicity in non-cancer cells.
Direcciones Futuras
There are several future directions for the research of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one. One potential direction is to explore its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to investigate its potential in combination with other anti-cancer agents to enhance its efficacy and reduce potential toxicity. Furthermore, the development of more selective DHFR inhibitors may lead to the development of more effective anti-cancer agents.
Métodos De Síntesis
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one can be synthesized through various methods, including the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and ammonium acetate. Another method involves the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and sodium hydride. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Furthermore, 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
Número CAS |
155082-36-3 |
|---|---|
Nombre del producto |
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one |
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
5-amino-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,9H2,1-3H3,(H,10,11,12) |
Clave InChI |
OJMIXVROUQCJCS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C(=C(N1)C(C)C)N |
SMILES |
CC1=NC(=C(C(=O)N1)N)C(C)C |
SMILES canónico |
CC1=NC(=O)C(=C(N1)C(C)C)N |
Sinónimos |
4(1H)-Pyrimidinone,5-amino-2-methyl-6-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



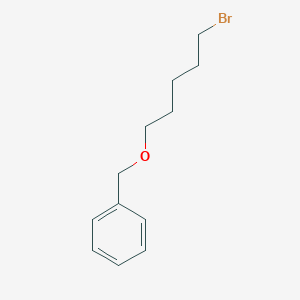
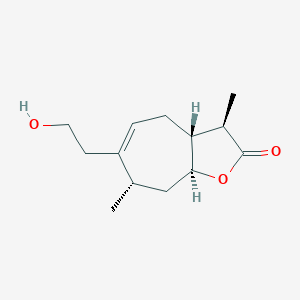
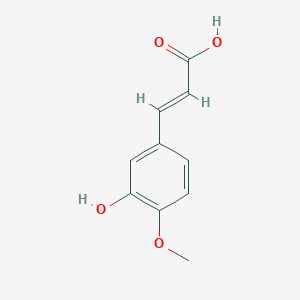
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
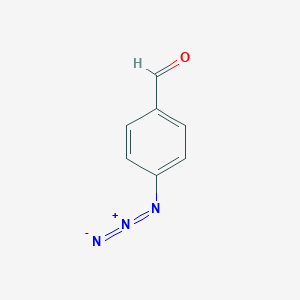
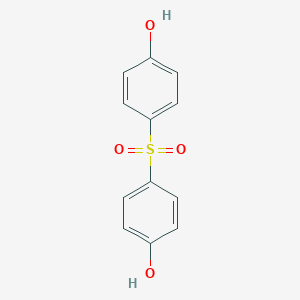
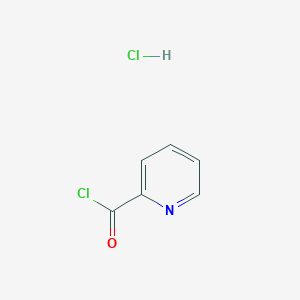
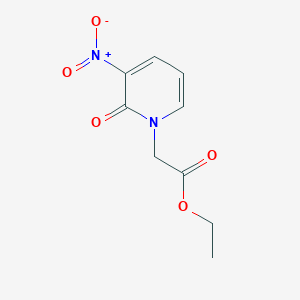
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
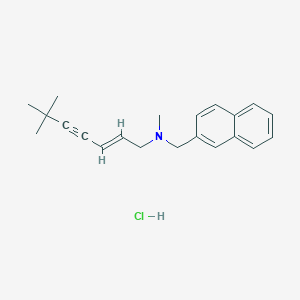
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
